molecular formula C12H13ClO2 B2664529 (E)-5-Chloro-2-methyl-2-phenylpent-4-enoic acid CAS No. 2014670-74-5

(E)-5-Chloro-2-methyl-2-phenylpent-4-enoic acid

Cat. No. B2664529
CAS RN: 2014670-74-5
M. Wt: 224.68
InChI Key: BNBRAQNCJGRVIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, the products formed, and the uses of these reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, optical activity, reactivity, and stability .

Mechanism of Action

The mechanism of action of (E)-5-Chloro-2-methyl-2-phenylpent-4-enoic acid involves the inhibition of plant growth by disrupting the synthesis of plant hormones called auxins. Fenclorim acts as a competitive inhibitor of the enzyme indole-3-acetic acid (IAA) synthase, which is responsible for the production of auxins. By inhibiting IAA synthase, this compound blocks the synthesis of auxins, leading to stunted growth and eventual death of the plant.
Biochemical and Physiological Effects:
Fenclorim has been shown to have low toxicity levels in mammals and is considered safe for use in agriculture. However, studies have shown that exposure to this compound can cause liver and kidney damage in rats. Fenclorim has also been found to cause oxidative stress in human cells, leading to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

Fenclorim is a useful tool for studying the effects of auxin inhibition on plant growth and development. It is a potent inhibitor of IAA synthase and can be used at low concentrations to achieve significant effects. However, (E)-5-Chloro-2-methyl-2-phenylpent-4-enoic acid has limitations in terms of its solubility and stability. It is insoluble in water, which makes it difficult to administer in aqueous solutions. Fenclorim is also sensitive to light and heat, which can degrade the compound and affect its potency.

Future Directions

There are several potential future directions for research on (E)-5-Chloro-2-methyl-2-phenylpent-4-enoic acid. One area of interest is the development of this compound derivatives with improved solubility and stability. Another direction is the study of this compound's effects on plant-microbe interactions, as auxins play a crucial role in plant-microbe communication. Additionally, further research is needed to explore the potential use of this compound as a cancer therapy and anti-inflammatory agent in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. It is a potent inhibitor of IAA synthase, making it a useful tool for studying the effects of auxin inhibition on plant growth and development. Fenclorim has shown promising results in cancer therapy and anti-inflammatory research, but further studies are needed to explore its potential in these areas.

Synthesis Methods

The synthesis of (E)-5-Chloro-2-methyl-2-phenylpent-4-enoic acid involves the reaction between 2-methyl-4-chlorophenoxyacetic acid and 2-phenylbut-2-enal in the presence of a base catalyst. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of this compound. The yield of the synthesis process is moderate, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

Fenclorim has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Fenclorim also exhibits anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in human cells. Additionally, (E)-5-Chloro-2-methyl-2-phenylpent-4-enoic acid has been studied for its potential use as a pesticide alternative in organic farming.

Safety and Hazards

This involves studying the safety profile of the compound. It includes understanding its toxicity, potential health effects, handling precautions, and disposal methods .

properties

IUPAC Name

(E)-5-chloro-2-methyl-2-phenylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-12(11(14)15,8-5-9-13)10-6-3-2-4-7-10/h2-7,9H,8H2,1H3,(H,14,15)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBRAQNCJGRVIY-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CCl)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C=C/Cl)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2014670-74-5
Record name 5-chloro-2-methyl-2-phenylpent-4-enoic acid
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